Sulpiride
Overview
Description
Sulpiride is an antipsychotic medication used to treat schizophrenia . It’s important to use this medication exactly as prescribed and to inform your doctor of other medications you are taking because sulpiride can cause interaction effects .
Synthesis Analysis
Sulpiride has selective dopaminergic blocking activity and is a substituted benzamide antipsychotic drug playing a prominent role in the treatment of schizophrenia . The molecular modeling studies were conducted to define the molecular profile of sulpiride and sulpiride-receptor interactions . Polymeric nanoparticles with chitosan were synthesized, having the advantage of slow/controlled drug release, to improve drug solubility and stability, to enhance utility and reduce toxicity .Molecular Structure Analysis
Sulpiride is a member of the class of benzamides obtained from formal condensation between the carboxy group of 2-methoxy-5-sulfamoylbenzoic acid and the primary amino group of (1-ethylpyrrolidin-2-yl)methylamine . Its molecular formula is C15H23N3O4S .Chemical Reactions Analysis
Sulpiride is associated with extrapyramidal syndromes (EPS) and hyperprolactinemia . The potential risk could be as high as that induced by haloperidol and amisulpride, respectively .Physical And Chemical Properties Analysis
Sulpiride has a molecular weight of 341.4 g/mol . Its solubility is 68 mg/mL in DMSO .Scientific Research Applications
Placental Transport Mechanism
Sulpiride, an antipsychotic drug for schizophrenia, depression, and other psychological disorders, can cross the human placenta. Research indicates that human organic cation transporter (hOCT) 3, human multidrug resistance protein (hMDR) 1, and human breast cancer resistance protein (hBCRP) are involved in its transport across the blood-placenta barrier. These transporters mediate the uptake and efflux of sulpiride in the placenta, suggesting their significant role in fetal exposure to the drug (Bai et al., 2017).
Enhancing Oral Bioavailability
A study aimed to enhance sulpiride's oral bioavailability through fast disintegrating tablets, showing a significant increase in maximum concentration and area under the curve compared to the commercial product. This research suggests a promising approach for improving sulpiride's oral effectiveness (Tawfeek et al., 2020).
Renal Transport
Sulpiride is primarily excreted unchanged in urine, indicating the involvement of transporters in its renal excretion. Studies show sulpiride as a substrate for various transporters like hOCTN1, hOCTN2, hOCT2, hMATE1, and hMATE2-K. These transporters contribute to the renal transfer of sulpiride, playing a crucial role in its pharmacokinetics (Li et al., 2017).
Structural and Spectroscopic Analysis
Research on sulpiride's structural and vibrational behaviors is vital for understanding its clinical application in treating psychiatric disorders. Studies using density functional theory and spectroscopic techniques provide insights into its conformational and vibrational characteristics (Kecel-Gunduz et al., 2015).
Nanocomposite Formulations for Enhanced Delivery
A study exploring hybrid lipid-polysaccharide nanocomposites for sulpiride delivery showed significant improvements in intestinal permeation and oral bioavailability. These nanocomposites offer a promising integrated platform for effective depressive disorder therapy (Mohyeldin et al., 2021).
Binding to Serum Albumins
Investigating sulpiride's interaction with human serum albumin (HSA) and bovine serum albumin (BSA) through fluorescence quenching techniques revealed that sulpiride forms complexes with both albumins. This study contributes to the understanding of sulpiride's pharmacokinetics and distribution in the body (Fragoso et al., 2016).
Safety And Hazards
Future Directions
Sulpiride could find its specific therapeutic role in elderly patients with schizophrenia, as it shows a good margin of safety between therapeutic dosages and toxic concentrations, and its low incidence of extrapyramidal adverse effects . Additionally, our study provides grounds for future investigations into the associations between sulpiride and the increased use of additional drugs for managing adverse effects .
properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJTUBHPOOWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042574 | |
Record name | Sulpiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulpiride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4), 5.37e-01 g/L | |
Record name | SID11532906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sulpiride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects. | |
Record name | Sulpiride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00391 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sulpiride | |
CAS RN |
15676-16-1 | |
Record name | (±)-Sulpiride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15676-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulpiride [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015676161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulpiride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00391 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulpiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulpiride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SULPIRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MNE9M8287 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Sulpiride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
Record name | Sulpiride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00391 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sulpiride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014535 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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